Bis(2,4-dichlorobenzoyl) peroxide

Vue d'ensemble

Description

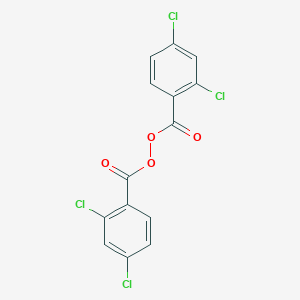

Bis(2,4-dichlorobenzoyl) peroxide is an organic peroxide compound widely used in the production of silicone rubber products. It is known for its ability to create crosslinks in extruded silicone rubbers even at low temperatures. This compound is a white, pasty material that is insoluble in water but soluble in aromatic solvents .

Méthodes De Préparation

The preparation of bis(2,4-dichlorobenzoyl) peroxide typically involves the reaction of acyl chloride with hydrogen peroxide in an alkaline solution. This reaction can be challenging due to the difficulty in producing a uniform powder product with high purity and yield. To address these issues, a dispersant such as gelatin or polyvinyl alcohol (PVA) is added to the reaction system. This method simplifies the process, allowing the reaction to occur under milder and safer conditions, resulting in a product purity of up to 98% and a yield of over 95% .

Analyse Des Réactions Chimiques

Bis(2,4-dichlorobenzoyl) peroxide undergoes several types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent, releasing oxygen when decomposed.

Polymerization Initiation: It is commonly used as a radical initiator in the polymerization of vinyl monomers.

Common reagents and conditions for these reactions include the use of heat and the presence of aromatic solvents. The major products formed from these reactions are 2,4-dichlorobenzoic acid and various polychlorinated biphenyls .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

DCBP is characterized by its ability to generate free radicals upon thermal decomposition. This property makes it an effective initiator for radical polymerization processes. The decomposition reaction can be represented as follows:

These free radicals initiate the polymerization of vinyl monomers, leading to the formation of complex polymer structures. The compound also acts as a crosslinking agent, enhancing the thermal and mechanical properties of polymers, particularly silicone rubbers.

Polymer Chemistry

DCBP is primarily used as a radical initiator in the polymerization of various monomers. Its low activation temperature allows for effective polymerization at mild conditions, making it suitable for producing high-performance polymers.

- Silicone Rubber Production : DCBP is extensively used in the manufacture of silicone products, where it facilitates low-temperature curing processes. This capability is crucial for applications requiring stability under varying thermal conditions .

Pharmaceutical Manufacturing

In pharmaceutical applications, DCBP serves as a catalyst in the synthesis of pharmaceutical-grade polymers. These polymers are integral to drug delivery systems and medical devices due to their biocompatibility and mechanical strength .

Food Contact Materials

DCBP has been positively listed for use in food contact materials (FCMs) across various regulatory frameworks including the EU and U.S. It functions as a crosslinking agent during the curing stage of silicone used in food processing equipment, ensuring durability and safety .

Case Study 1: Silicone Rubber Applications

A study conducted on the use of DCBP in silicone rubber production demonstrated that using DCBP resulted in improved mechanical properties and thermal stability compared to conventional curing agents. The study highlighted that DCBP allowed for efficient curing at lower temperatures, which is advantageous in manufacturing processes that require energy efficiency .

Case Study 2: Pharmaceutical Polymer Synthesis

Research on the application of DCBP in synthesizing biocompatible polymers for drug delivery systems showed that DCBP effectively initiated polymerization reactions that produced polymers with desirable release profiles for therapeutic agents. The findings indicated potential improvements in patient compliance due to enhanced drug release characteristics .

Regulatory Considerations

The safety and regulatory status of DCBP have been subjects of scrutiny due to its classification under various chemical safety regulations. Recently, there have been discussions regarding its reclassification as "Toxic for Reproduction, Category 1B," which may impact its use in food contact materials and necessitate closer monitoring by manufacturers .

Mécanisme D'action

The mechanism of action of bis(2,4-dichlorobenzoyl) peroxide involves the generation of free radicals upon decomposition. These free radicals initiate polymerization reactions by attacking the double bonds in vinyl monomers, leading to the formation of polymer chains. The peroxy group (-O-O-) in its structure is responsible for its thermal instability and the generation of radicals .

Comparaison Avec Des Composés Similaires

Bis(2,4-dichlorobenzoyl) peroxide is unique among organic peroxides due to its low activation temperature and high curing speed. Similar compounds include:

Dibenzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.

Dicumyl peroxide: Used as a crosslinking agent in the production of polyethylene and other polymers.

Di-tert-butyl peroxide: Used as an initiator in polymerization reactions and as a curing agent for silicone rubbers

Each of these compounds has its own unique properties and applications, but this compound stands out for its effectiveness at low temperatures and its ability to rapidly cure silicone rubber products.

Activité Biologique

Bis(2,4-dichlorobenzoyl) peroxide (2,4-DCBP) is a diacyl peroxide widely used as an initiator in the production of silicone rubbers and other polymeric materials. Its biological activity, particularly regarding toxicity and potential health effects, has been the subject of various studies. This article reviews the biological activity of 2,4-DCBP, focusing on its toxicological profile, metabolic pathways, and implications for occupational exposure.

- Chemical Formula : C₁₄H₆Cl₄O₄

- Molecular Weight : 327.06 g/mol

- Appearance : White to yellowish paste containing about 50% silicone oil.

Acute Toxicity

The acute toxicity of 2,4-DCBP has been evaluated in various animal models. The intraperitoneal LD50 in mice is reported to be 225 mg/kg . This indicates a moderate level of acute toxicity, necessitating careful handling in occupational settings.

Subchronic Toxicity

A 28-day oral study in rats at a dosage of 1,000 mg/kg/day revealed significant changes in hematology and clinical chemistry, as well as histopathological alterations in the liver, thyroid gland, testes, and epididymis . These findings suggest that prolonged exposure can lead to serious health consequences.

| Study Type | Dosage (mg/kg/day) | Observed Effects |

|---|---|---|

| Acute Toxicity | 225 (LD50) | Moderate toxicity in mice |

| Subchronic Toxicity | 1,000 | Liver and thyroid damage; reproductive system effects |

Metabolism and Decomposition Products

During the thermal decomposition of 2,4-DCBP, several toxic metabolites are produced, including:

- 2,4-Dichlorobenzoic acid

- 1,3-Dichlorobenzene

- Various polychlorinated biphenyl (PCB) congeners such as PCB-47 and PCB-68.

A study involving human biomonitoring of workers exposed to 2,4-DCBP showed significant levels of these metabolites in urine and plasma samples. For instance, 2,4-dichlorobenzoic acid was found in over 80% of urine samples with maximum concentrations reaching 1.46 mg/L .

Occupational Exposure Risks

Workers in industries utilizing 2,4-DCBP are at risk of exposure to its decomposition products. The correlation between PCB levels and occupational tasks highlights the need for monitoring and protective measures. The study indicated that PCB-47 and PCB-68 were present in more than 97% of samples collected from workers .

Case Study: Silicone Rubber Facility

A comprehensive study was conducted on employees at a silicone rubber manufacturing facility where 2,4-DCBP is used extensively. The results indicated that:

- Significant internal exposure to harmful metabolites occurred.

- Workers involved in specific tasks had higher exposure levels.

This study emphasizes the importance of implementing safety protocols to mitigate exposure risks.

Propriétés

IUPAC Name |

(2,4-dichlorobenzoyl) 2,4-dichlorobenzenecarboperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl4O4/c15-7-1-3-9(11(17)5-7)13(19)21-22-14(20)10-4-2-8(16)6-12(10)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXCBRHBHGNNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)OOC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl4O4 | |

| Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE, [<= 52% AS A PASTE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044539 | |

| Record name | Bis(2,4-dichlorophenyl)peroxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Not shipped or stored at concentrations higher than 75%, because of explosion hazard. Mixed with water., Other Solid, Paste; [ECHA REACH Registrations] 50% in poly(dimethylsiloxane): Off-white paste with mild odor; [Gelest MSDS] | |

| Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxide, bis(2,4-dichlorobenzoyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2,4-dichlorobenzoyl) peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

133-14-2 | |

| Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE, [<= 52% AS A PASTE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorobenzoyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,4-dichlorobenzoyl)peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, bis(2,4-dichlorobenzoyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2,4-dichlorophenyl)peroxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4-dichlorobenzoyl) peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,4-DICHLOROBENZOYL) PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QC93Y0L96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.